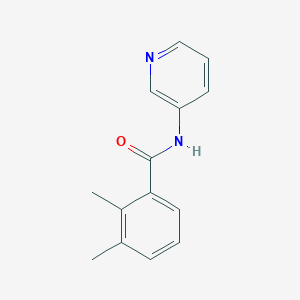![molecular formula C17H15N3O2 B7477383 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide, also known as ACMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience. ACMPB is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the main excitatory neurotransmitter in the brain. This leads to increased activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and learning and memory. 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide also enhances the binding of mGluR5 to its endogenous ligand, D-serine, which further enhances its activity.
Biochemical and Physiological Effects:
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism for learning and memory, in the hippocampus, a brain region critical for spatial navigation and memory consolidation. It also increases the density of dendritic spines, the sites of synaptic contact between neurons, in the prefrontal cortex, which is involved in executive function and decision-making. 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide has been shown to improve cognitive flexibility and working memory in animal models, suggesting its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide as a research tool is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other glutamate receptors. This enables researchers to study the role of mGluR5 in various physiological and pathological processes in the brain. However, one limitation is the potential off-target effects of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide on other proteins or receptors, which may complicate the interpretation of experimental results.
Orientations Futures
Future research on 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide could focus on its potential therapeutic applications in human neurological disorders, particularly those involving mGluR5 dysfunction. Further studies could investigate the optimal dosing and administration of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide, as well as its safety and tolerability in humans. Additionally, research could explore the potential synergistic effects of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide with other drugs or therapies, such as cognitive behavioral therapy or pharmacological interventions targeting other neurotransmitter systems. Finally, research could investigate the potential role of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide in other physiological systems beyond the brain, such as the immune system or the gut-brain axis.
Méthodes De Synthèse
The synthesis of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide involves several steps, including the reaction of 4-aminobenzonitrile with ethyl 4-chloroacetoacetate, followed by the reaction with 4-cyanomethylphenylboronic acid and subsequent hydrolysis to yield 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide. The synthesis process has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide has been extensively studied in preclinical research as a potential therapeutic agent for various neurological disorders, including depression, anxiety, addiction, and cognitive dysfunction. Its selective modulation of mGluR5 has been shown to enhance synaptic plasticity and improve cognitive function in animal models. 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder characterized by intellectual disability and autism spectrum disorder, which is caused by the loss of function of the FMRP protein that regulates mGluR5 signaling.
Propriétés
IUPAC Name |
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(21)19-15-8-4-14(5-9-15)17(22)20-16-6-2-13(3-7-16)10-11-18/h2-9H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQWOKLYXGANRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)





![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)


![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)